molecular formula C13H8BrNO3 B1273886 4-Bromo-4'-nitrobenzophenone CAS No. 40292-15-7

4-Bromo-4'-nitrobenzophenone

Cat. No. B1273886
CAS RN: 40292-15-7
M. Wt: 306.11 g/mol
InChI Key: SXYMUGJXZKDIRK-UHFFFAOYSA-N
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Description

4-Bromo-4'-nitrobenzophenone is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound is characterized by the presence of a bromine atom and a nitro group attached to a benzophenone structure, which can participate in various chemical reactions and has been used in the synthesis of complex molecules and materials.

Synthesis Analysis

The synthesis of compounds related to 4-Bromo-4'-nitrobenzophenone has been explored in several studies. For instance, chemoselective arylation of phenols with bromo-nitroarenes has been achieved using KO(t)Bu at room temperature via an SNAr pathway, leading to the synthesis of natural alkaloids, dibenzofurans, and biaryl-indoles . Additionally, the synthesis of Schiff base compounds through condensation reactions in a solvent-free mechanochemical green grinding method has been reported, demonstrating an environmentally friendly approach to synthesizing these compounds .

Molecular Structure Analysis

The molecular structure of related bromo-nitro compounds has been elucidated using various spectroscopic techniques, including IR, MS, and NMR spectroscopy. For example, the structure of a Schiff base compound was determined to be monoclinic based on XRD analysis . Furthermore, the crystal structure of 4-bromobenzophenone polymorphs has been studied using single-crystal and powder X-ray diffractometry, revealing the presence of weak hydrogen bonds of the C-H...pi type that provide additional stabilization .

Chemical Reactions Analysis

The reactivity of bromo-nitro compounds in chemical reactions has been a subject of interest. Nucleophilic aromatic substitution reactions have been observed, leading to the formation of various substituted products . The synthesis of metal complexes from bromo-nitrophenols has also been explored, indicating the potential of these compounds to form chelate structures with metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromobenzophenone have been characterized, with studies reporting its melting point, X-ray density, and thermal properties . The compound exhibits polymorphism, with different polymorphs showing distinct physical properties and thermal behaviors. The interactions within the crystal structures, such as weak hydrogen bonds, play a significant role in the material's properties .

Scientific Research Applications

Application 1: Bromination Reaction of Carbonyl Compounds

  • Summary of the Application : The bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry. α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
  • Methods of Application or Experimental Procedures : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent . The experiment demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
  • Results or Outcomes : Through the experimental teaching of 18 junior undergraduates, it was observed that all the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students . This innovative experiment exhibits significant advantages in terms of safety, high yield, cost-effectiveness, and repeatability .

Application 2: Multistep Synthesis

  • Summary of the Application : Multistep synthesis is a method used in Organic Chemistry to synthesize complex organic molecules by conducting a series of chemical reactions . While 4-Bromo-4’-nitrobenzophenone itself is not specifically mentioned, the process often involves steps such as nitration, conversion from the nitro group to an amine, and bromination .
  • Results or Outcomes : The outcome of a multistep synthesis is the creation of a complex organic molecule from simpler starting materials .

Application 3: Synthesis Routes

  • Summary of the Application : The synthesis routes of 4-Bromo-4’-nitrobenzophenone are of interest in organic chemistry. These routes provide valuable information about the methods and procedures used to synthesize this compound.
  • Results or Outcomes : The outcome of these synthesis routes is the creation of 4-Bromo-4’-nitrobenzophenone from simpler starting materials.

Safety And Hazards

4-Bromo-4’-nitrobenzophenone is classified as harmful. It may cause skin irritation, serious eye irritation, and respiratory irritation. Prolonged or repeated exposure may cause damage to organs .

properties

IUPAC Name

(4-bromophenyl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO3/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(8-4-10)15(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYMUGJXZKDIRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385054
Record name 4-Bromo-4'-nitrobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-4'-nitrobenzophenone

CAS RN

40292-15-7
Record name 4-Bromo-4'-nitrobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 250 mL flask equipped with a nitrogen inlet, overhead stirring assembly, and reflux condenser were placed 4-nitrobenzoyl chloride (22.6 g, 0.122 mol), bromobenzene (100 g, 0.63 mol), and aluminum chloride (17.3 g, 0.13 mol). The mixture was heated for 3 h at 100° C., then cooled to room temperature and stirred for an additional 16 h. The mixture was poured into 1 L of acidic (HCl) ice water, and the organics were extracted using methylene chloride, dried over magnesium sulfate, and the solvents were removed under reduced pressure to yield a yellow powder. Recrystallization from acetone afforded 29.2 g (85% yield) of yellow crystals: m.p. 123°-124° C., (Lit. 122° C.). ##STR5##
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
17.3 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Four
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
KG Rutherford, OA Mamer - The Journal of Organic Chemistry, 1966 - ACS Publications
Bromine Oxidations.—The benzhydrols were dissolved in a liberal amount of absolute methanol. Bromine (0.5 M excess) was added to the cold solution. The mixture was allowed to stir …
Number of citations: 2 pubs.acs.org
EH Charlesworth… - Canadian Journal of …, 1968 - cdnsciencepub.com
… A synthesis of 3-brorno-6-nitrofluorenone has been accomplished by the diazotization and Pschorr cyclization of 2-amino-4-bromo-4'-nitrobenzophenone, the synthesis of which is …
Number of citations: 10 cdnsciencepub.com
G Lucotte, L Cormier, B Delfort - Journal of Polymer Science …, 1991 - Wiley Online Library
Ethynyl‐terminated polysulfones and ethynyl‐terminated polyether‐ketones were prepared in a one‐step polyetherification reaction using new end‐capping agents, respectively 4‐…
Number of citations: 25 onlinelibrary.wiley.com
H Wang, L Sun, X Li, J Duan, W Pei - Synthetic Communications, 2011 - Taylor & Francis
Aromatic hydrazones are important intermediates for pesticides cibenzoline and cefxime. The methodology of synthesis of aromatic hydrazone from aromatic ketone and hydrazine …
Number of citations: 7 www.tandfonline.com
PM Hergenrother, RG Bryant… - Journal of Polymer …, 1994 - Wiley Online Library
Two new phenylethynyl endcapping compounds, 3‐ and 4‐amino‐4′‐phenylethynylbenzophenone, were synthesized and used to terminate imide oligomers from 3,4′‐oxydianiline …
Number of citations: 94 onlinelibrary.wiley.com
PM Hergenrother, RG Bryant, BJ Jensen, SJ Havens - 1994 - ntrs.nasa.gov
Four phenylethynyl amine compounds - 3 and 4-aminophenoxy-4'-phenylethynylbenzophenone, and 3 and 4-amino-4'-phenylethynylbenzophenone - were readily prepared and were …
Number of citations: 1 ntrs.nasa.gov
PM Hergenrother, RG Bryant, BJ Jensen, SJ Havens - 1997 - ntrs.nasa.gov
… In a 250 mL flask equipped with a nitrogen inlet and reflux condenser were placed 4-bromo-4'-nitrobenzophenone (19.3 35 g, 0.063 mol), phenylacetylene (6.5 g, 0.063 mol), triph…
Number of citations: 2 ntrs.nasa.gov
S Çakır, SB Kavukcu, H Karabıyık, S Rethinam… - RSC …, 2021 - pubs.rsc.org
… -CH 3 , 4-CF 3 , and 4-Br, gave the corresponding products 4-chloro-2-methyl-4′-nitrobenzophenone, 4-trifluoromethyl-4′-nitrobenzophenone, and 4-bromo-4′-nitrobenzophenone …
Number of citations: 4 pubs.rsc.org
AG Anastassiou, FL Setliff… - The Journal of Organic …, 1966 - ACS Publications
^---Brominate analysis, mole%-Br equiv[i (0).[1 (D,[1 (1),[1 (2),[1 (2),[1 (2), reacted 5 (0)] 5 (0)] 5 (1) 1 5 (1)] 5 (1)] 5 (2)] 0.50 53.2 42.3 4.0 0 0 0 0.75 33.9 55.0 11.0 0 0 0 1.00 13.6 63.5 …
Number of citations: 16 pubs.acs.org
N Gaß, HA Wagenknecht - European Journal of Organic …, 2015 - Wiley Online Library
… [a] Friedel–Crafts reaction with 4-bromo-4′-nitrobenzophenone was then followed by … [a] Friedel–Crafts reaction with 4-bromo-4′-nitrobenzophenone was then followed by reduction …

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